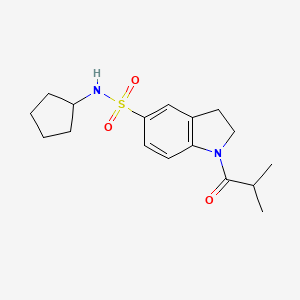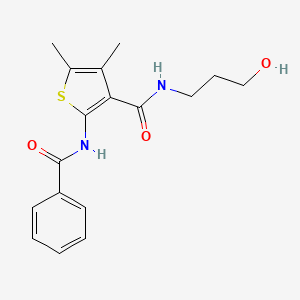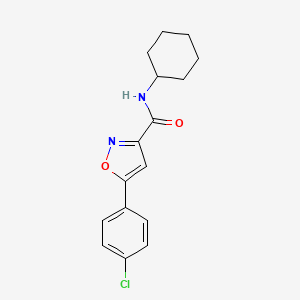![molecular formula C19H29N3O B4657544 N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide](/img/structure/B4657544.png)
N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide
描述
N,3,5-trimethyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-adamantanecarboxamide, commonly known as TMA-1, is a synthetic compound that belongs to the class of designer drugs. It is a potent psychedelic substance that has gained popularity in the scientific community for its unique properties. TMA-1 is a member of the amphetamine family and is structurally similar to other psychedelic compounds such as 2C-I and 2C-B.
作用机制
The mechanism of action of TMA-1 is not fully understood. However, it is believed to act as a potent agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, cognition, and perception. TMA-1 has also been found to interact with other receptors, including the dopamine and norepinephrine receptors.
Biochemical and Physiological Effects
TMA-1 has been found to have several biochemical and physiological effects. It has been found to alter the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. TMA-1 has also been found to increase heart rate, blood pressure, and body temperature. It has been found to induce visual hallucinations, changes in perception, and altered states of consciousness.
实验室实验的优点和局限性
TMA-1 has several advantages for use in lab experiments. It is a potent psychedelic substance that can induce altered states of consciousness and changes in perception. It has been found to alter the activity of several neurotransmitters, making it a useful tool for studying the effects of psychedelic substances on the brain. However, TMA-1 also has several limitations. It is a synthetic compound that is difficult to synthesize and purify. It is also a potent psychoactive substance that can be dangerous if not handled properly.
未来方向
There are several future directions for research on TMA-1. One area of research is investigating the potential therapeutic effects of psychedelic substances. TMA-1 has been found to alter the activity of several neurotransmitters, making it a potential candidate for the treatment of mood disorders and other mental health conditions. Another area of research is investigating the effects of TMA-1 on the brain and its potential role in the regulation of mood, cognition, and perception. Finally, there is a need for further research on the safety and toxicity of TMA-1, particularly in relation to its potential use as a therapeutic agent.
科学研究应用
TMA-1 has been the subject of several scientific studies due to its unique properties. It has been found to have potent psychedelic effects, similar to other compounds in the amphetamine family. TMA-1 has been used in several studies to investigate the effects of psychedelic substances on the human brain. It has been found to alter the activity of several neurotransmitters, including serotonin, dopamine, and norepinephrine. TMA-1 has also been used in studies investigating the potential therapeutic effects of psychedelic substances.
属性
IUPAC Name |
N,3,5-trimethyl-N-[(2-methylpyrazol-3-yl)methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-17-7-14-8-18(2,11-17)13-19(9-14,12-17)16(23)21(3)10-15-5-6-20-22(15)4/h5-6,14H,7-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVAEPCYWXPGHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N(C)CC4=CC=NN4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,3,5-Trimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1-adamantanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-6-(4-chlorophenyl)-3(2H)-pyridazinone](/img/structure/B4657467.png)

![methyl 4-[(3-{[(4-bromo-2-methylphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B4657471.png)
![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4657476.png)

![1'-(2-{[1-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}-4,4,4-trifluoro-1-methyl-3-oxo-1-buten-1-yl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4657511.png)
![N-[5-(4-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4657514.png)

![1-(ethylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4657529.png)
![1-{[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetyl}piperidine](/img/structure/B4657537.png)


![2-{4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-1-piperazinyl}-N-(3-nitrophenyl)acetamide](/img/structure/B4657543.png)
![2,4-dimethyl-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4657552.png)